N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)methanesulfonamide

Description

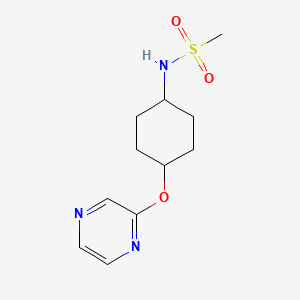

N-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)methanesulfonamide is a sulfonamide derivative characterized by a trans-cyclohexyl backbone substituted with a pyrazin-2-yloxy group and a methanesulfonamide moiety. Its molecular formula is C₁₇H₂₆N₄O₄S, with a molecular weight of 382.5 g/mol (CAS: 2034579-81-0) . The stereochemistry (1r,4r) suggests a rigid cyclohexyl conformation, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

N-(4-pyrazin-2-yloxycyclohexyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S/c1-18(15,16)14-9-2-4-10(5-3-9)17-11-8-12-6-7-13-11/h6-10,14H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJXRHQLPLUDTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCC(CC1)OC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)methanesulfonamide typically involves the following steps:

Formation of the cyclohexyl intermediate: The cyclohexyl ring is prepared through a series of reactions, starting from commercially available cyclohexanone.

Introduction of the pyrazin-2-yloxy group: The pyrazin-2-yloxy group is introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the cyclohexyl intermediate.

Attachment of the methanesulfonamide group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biochemical assays.

Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

1-Methanesulfonyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]piperidine-4-carboxamide

- Molecular Formula : C₁₇H₂₆N₄O₄S (identical to the target compound)

- Key Difference : Replacement of the methanesulfonamide group with a piperidine-4-carboxamide moiety.

- The molecular weight remains unchanged, but the increased steric bulk of the piperidine ring may affect membrane permeability .

N-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)morpholine-4-carboxamide

- Molecular Formula : C₁₅H₂₂N₄O₃

- Molecular Weight : 306.36 g/mol (lower than the target compound)

- Key Difference : Substitution of methanesulfonamide with a morpholine-4-carboxamide group.

- The absence of a sulfonamide group reduces acidity, which may influence protein binding or metabolic stability .

N-Methyl-1-((1r,4r)-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide Maleate

- Molecular Formula: Not explicitly provided, but includes a pyrrolo[2,3-d]pyrimidin-4-yl group.

- Key Difference : Incorporation of a bicyclic pyrrolopyrimidine moiety and a maleate counterion.

- Impact: The maleate salt improves solubility and bioavailability.

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide

- Molecular Formula: Not explicitly provided, but molecular weight is 616.9 g/mol.

- Key Difference : Chromene and pyrazolopyrimidine substituents with an isopropylsulfonamide group.

- Impact: The extended aromatic system increases molecular weight and likely enhances π-π stacking interactions.

N-(1-Propanoylpiperidin-3-yl)methanesulfonamide

- Molecular Formula : C₉H₁₇N₃O₃S

- Key Difference: A propanoylpiperidinyl group replaces the pyrazinyloxycyclohexyl moiety.

Structural and Functional Trends

Impact of Sulfonamide vs. Carboxamide/Urea Groups

Role of Heterocyclic Substituents

Salt Forms and Bioavailability

- Maleate salts (e.g., in ) enhance solubility, whereas free sulfonamides (e.g., the target compound) may require formulation adjustments for optimal absorption .

Biological Activity

N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)methanesulfonamide features a cyclohexyl ring with a pyrazin-2-yloxy group and a methanesulfonamide moiety. The compound's molecular formula is CHNOS, and it has a molecular weight of approximately 278.36 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may function as an enzyme inhibitor or modulator, affecting pathways involved in inflammation and cancer progression. The specific interactions are still under investigation, but preliminary studies suggest it may inhibit key signaling pathways related to cell proliferation and survival .

Biological Activity Overview

The following table summarizes the known biological activities associated with N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)methanesulfonamide:

Case Studies and Research Findings

- Antitumor Effects : A study evaluated the compound's effect on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : Research indicated that N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)methanesulfonamide effectively reduced levels of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis .

- Antimicrobial Activity : In vitro tests showed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a novel antimicrobial agent .

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Purpose | Yield | Reference |

|---|---|---|---|---|

| 1 | NaHB(OAc)₃, DCM, HOAc | Reductive amination | 75-85% | |

| 2 | LiAlH₄, anhydrous THF | Debenzylation | 90% |

How can conflicting NMR data for cyclohexyl-sulfonamide derivatives be resolved during structural validation?

Advanced Research Question

Contradictions in NMR data (e.g., unexpected splitting patterns) may arise from conformational flexibility or diastereomeric impurities. For cyclohexyl derivatives, dynamic NMR experiments at variable temperatures can distinguish between axial/equatorial substituent orientations. reports ¹H-NMR data for tert-butyl piperazine intermediates, where coupling constants (e.g., J = 10-12 Hz for trans-diaxial protons) confirm stereochemistry . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) are critical for unambiguous validation.

What strategies optimize the aqueous solubility of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)methanesulfonamide for in vitro assays?

Advanced Research Question

The compound’s hydrophobicity (logP ~2-3, estimated) may limit solubility. Co-amorphous systems with bile acids (e.g., sodium glycocholate) enhance solubility by disrupting crystalline lattices, as demonstrated for structurally related sulfonamides in . Alternatively, salt formation (e.g., hydrochloride) or formulation with cyclodextrins can improve bioavailability .

How do electronic effects of the pyrazine ring influence the sulfonamide’s reactivity in cross-coupling reactions?

Advanced Research Question

The pyrazine ring’s electron-deficient nature directs reactivity toward electrophilic substitution or metal-catalyzed cross-coupling. For example, highlights the use of 5-chloropyrazine-2-amide intermediates in Buchwald-Hartwig amination, where Pd catalysts and ligands (e.g., XPhos) improve coupling efficiency with cyclohexyl amines . Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals.

What analytical methods are most reliable for quantifying trace impurities in N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)methanesulfonamide batches?

Basic Research Question

HPLC-UV/HRMS with reverse-phase C18 columns is standard for purity assessment. emphasizes the importance of ultra-pure polymorph characterization via DSC (differential scanning calorimetry) and PXRD to detect crystalline impurities . For chiral purity, chiral stationary-phase HPLC or capillary electrophoresis is recommended.

How can researchers reconcile discrepancies in biological activity data across different assay formats for this compound?

Advanced Research Question

Variability in IC₅₀ values may stem from differences in cell permeability, protein binding, or assay conditions (e.g., serum content). ’s study on a neuropeptide Y5 antagonist underscores the need for standardized protocols, including serum-free media and orthogonal assays (e.g., SPR vs. cell-based) . Metabolite profiling (LC-MS/MS) can identify degradation products that interfere with activity.

What computational tools predict the binding mode of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)methanesulfonamide to putative protein targets?

Advanced Research Question

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions. ’s ligand-receptor analysis for a structurally complex sulfonamide highlights the role of hydrogen bonding (sulfonamide SO₂ group) and π-π stacking (pyrazine ring) in target engagement . Free-energy perturbation (FEP) calculations refine affinity predictions.

What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

Advanced Research Question

Scale-up risks include racemization during high-temperature steps or solvent removal. ’s patent describes continuous flow reactors to control exothermic reactions and improve mixing, critical for preserving the (1r,4r) configuration . Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real-time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.